molecular formula C12H22N4O B13335029 (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13335029
M. Wt: 238.33 g/mol
InChI Key: COSKYFFRQNIANL-UHFFFAOYSA-N
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Description

(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that features a piperidine ring, a triazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions.

    Formation of the Triazole Ring: The triazole ring can be synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methanol group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to these targets, while the piperidine ring and isobutyl group could influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)propanol: Similar structure but with a propanol group instead of methanol.

    (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)butanol: Similar structure but with a butanol group instead of methanol.

Uniqueness

The uniqueness of (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

[1-[1-(2-methylpropyl)piperidin-3-yl]triazol-4-yl]methanol

InChI

InChI=1S/C12H22N4O/c1-10(2)6-15-5-3-4-12(8-15)16-7-11(9-17)13-14-16/h7,10,12,17H,3-6,8-9H2,1-2H3

InChI Key

COSKYFFRQNIANL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC(C1)N2C=C(N=N2)CO

Origin of Product

United States

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